molecular formula C19H23N3O3 B11235278 N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11235278
M. Wt: 341.4 g/mol
InChI Key: GZWXCIAKFGMUFY-UHFFFAOYSA-N
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Description

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a cycloheptapyridazinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Hydroxyphenyl Ethyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with ethylamine under acidic conditions to form the hydroxyphenyl ethyl intermediate.

    Cycloheptapyridazinyl Intermediate: The cycloheptapyridazinyl group is synthesized through a series of cyclization reactions starting from appropriate precursors such as hydrazine and cycloheptanone.

    Coupling Reaction: The final step involves coupling the hydroxyphenyl ethyl intermediate with the cycloheptapyridazinyl intermediate using acetic anhydride as a coupling agent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the cycloheptapyridazinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(2-Hydroxyphenyl)acetamide: Studied for its anti-inflammatory effects.

    N-(4-Hydroxyphenethyl)acetamide: Investigated for its potential neuroprotective effects.

Uniqueness

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of a hydroxyphenyl group, a cycloheptapyridazinyl group, and an acetamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O3/c23-16-8-6-14(7-9-16)10-11-20-18(24)13-22-19(25)12-15-4-2-1-3-5-17(15)21-22/h6-9,12,23H,1-5,10-11,13H2,(H,20,24)

InChI Key

GZWXCIAKFGMUFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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